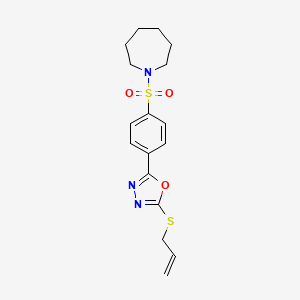
N-((Ethylphenylamino)thioxomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((Ethylphenylamino)thioxomethyl)benzamide" is a member of the benzamide family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzamides are amide derivatives of benzoic acid, and they often exhibit a wide range of biological properties, including antimicrobial, antifungal, and anion recognition capabilities .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, indicating the versatility of analytical techniques in confirming the structure of synthesized benzamides . Similarly, substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides can be synthesized by the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or under reflux in MeCN . These methods highlight the potential pathways for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray diffraction, as demonstrated by the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, which crystallizes in a triclinic system . The crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was also determined from single crystal X-ray diffraction data, providing insights into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. The study of N-benzamidothioureas, for example, revealed that anion binding to the thiourea moiety can induce structural changes around the N-N bond, leading to enhanced anion binding affinities . This suggests that "this compound" may also exhibit similar reactivity towards anions, which could be exploited for anion recognition and sensing applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were calculated using DFT, which can provide valuable information about the reactivity and stability of the compound . The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .
Applications De Recherche Scientifique
Melanoma Cytotoxicity
N-((Ethylphenylamino)thioxomethyl)benzamide derivatives have been explored for their potential in targeted drug delivery for melanoma therapy. Radioiodinated derivatives of benzamides, owing to their high binding capacity to melanotic melanoma, have shown promise in scintigraphic imaging. Derivatives conjugated with cytostatics like chlorambucil have demonstrated enhanced cytotoxicity against melanoma cells, suggesting their potential for selective delivery of cytostatics in melanoma therapy (Wolf et al., 2004).
Antimicrobial Agents
Research on substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides has revealed their synthesis through the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide. These compounds have been synthesized under solvent-free conditions, highlighting a facile method for producing potential antimicrobial agents (Mohebat et al., 2015).
Crystal Structure Analysis
The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide has been established, providing insights into its molecular configuration. This research contributes to a deeper understanding of the structural aspects of such compounds, which is crucial for their potential applications in scientific research (Sharma et al., 2016).
Inhibitory Activity on Factor Xa and Thrombin
Derivatives of benzamidine, including those structurally related to this compound, have been identified as potent inhibitors of bovine factor Xa (F Xa). This research suggests the potential therapeutic applications of these compounds in regulating blood coagulation processes (Stürzebecher et al., 1989).
Antiallergy Agents
A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to this compound, were synthesized and tested for antiallergy activity, demonstrating significant potency in the rat PCA model. This highlights the potential of such compounds in developing new antiallergy medications (Hargrave et al., 1983).
Mécanisme D'action
Target of Action
Similar n-substituted benzamides have been found to inhibit nf-kb activation . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
Related n-substituted benzamides have been shown to inhibit nf-kb activation by preventing the breakdown of i-kb . This suggests that N-((Ethylphenylamino)thioxomethyl)benzamide may also interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of nf-kb activation by similar compounds suggests that this compound may affect pathways related to immune response and inflammation .
Result of Action
Similar n-substituted benzamides have been found to induce apoptosis and inhibit nf-kb mediated salvage from apoptosis . This suggests that this compound may have similar effects.
Propriétés
IUPAC Name |
N-[ethyl(phenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-18(14-11-7-4-8-12-14)16(20)17-15(19)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVMOMUIQTXUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

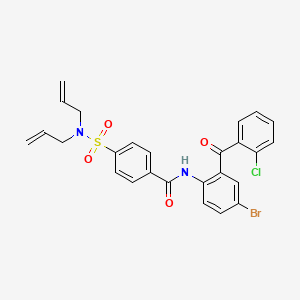
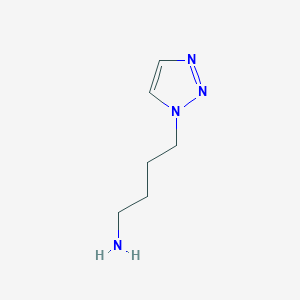
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)
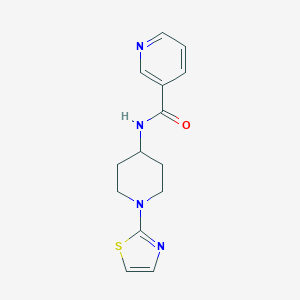
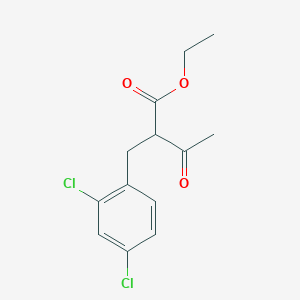
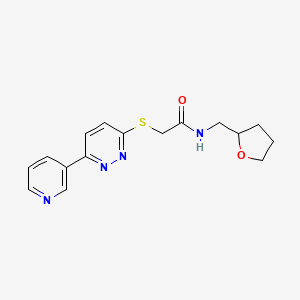
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)
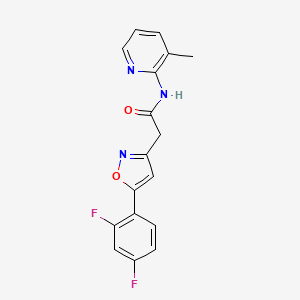
![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)
![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)
